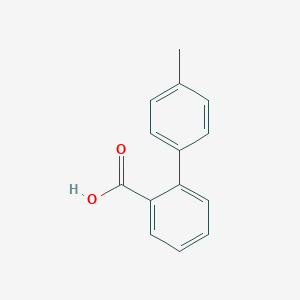
2-(4-Methylphenyl)benzoic acid
Katalognummer B041737
Molekulargewicht: 212.24 g/mol
InChI-Schlüssel: ZSTUEICKYWFYIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06369266B1
Procedure details


The resulting reaction solution was stirred at a temperature of 150° C. for 8 hours at a pressure of 1 to 2 kgf/cm2, and then cooled to 90° C. To this reaction solution was added dropwise 28.99 g of water. After the completion of dropwise addition, the mixture was stirred for 30 minutes. To this mixture was added 66.6 g of toluene, and 34.4 g (0.33 mol) of 35% hydrochloric acid was further added dropwise. The temperature inside the flask was raised to 75° C. to dissolve the resulting product in toluene and form into two layers. After the solution was allowed to stand to separate into layers, the lower aqueous layer was removed therefrom. The toluene layer was dehydrated over anhydrous magnesium sulfate, and the solution was then gradually cooled to allow sedimentation of white crystals of 4′-methylbiphenyl-2-carboxylic acid. The temperature was lowered to 0° C., and its temperature was maintained for one hour, and then the crystals were filtered. The crystals were washed with 15 g of toluene at 0° C., and then air-dried to give 28.8 g of white crystals of 4′-methylbiphenyl-2-carboxylic acid (yield: 90.6% based on 2-cyano-4′-methylbiphenyl, purity: 99.9%). The resulting white crystals had a melting point of 150.2° C.




Name

Yield
90.6%
Identifiers


|
REACTION_CXSMILES
|
[OH2:1].Cl.[C:3]1([CH3:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>>[CH3:9][C:3]1[CH:8]=[CH:7][C:6]([C:4]2[C:3]([C:9]([OH:1])=[O:1])=[CH:8][CH:7]=[CH:6][CH:5]=2)=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.99 g
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
34.4 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
66.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at a temperature of 150° C. for 8 hours at a pressure of 1 to 2 kgf/cm2
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 90° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the completion of dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was further added dropwise
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature inside the flask was raised to 75° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate into layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the lower aqueous layer was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was then gradually cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was lowered to 0° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
its temperature was maintained for one hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with 15 g of toluene at 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 28.8 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
